molecular formula C7F14O4S B105886 Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride CAS No. 16090-14-5

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride

Cat. No.: B105886
CAS No.: 16090-14-5
M. Wt: 446.12 g/mol
InChI Key: KTCQQCLZUOZFEI-UHFFFAOYSA-N
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Description

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is a colorless and transparent liquid under normal conditions. It is an important comonomer for organic fluorine materials, primarily used to introduce functional sulfonic acid groups into polymers . This compound is known for its stability and unique properties, making it valuable in various industrial and scientific applications.

Chemical Reactions Analysis

Types of Reactions

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride undergoes various reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F14O4S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCQQCLZUOZFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31176-89-3
Record name Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, homopolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3044596
Record name Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-
Source EPA Chemicals under the TSCA
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CAS No.

16090-14-5
Record name 2-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16090-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FS 141
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Record name Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-tetrafluoro-2-[1,2,2-trifluoro-1-(trifluoromethyl)-2-[(trifluorovinyl)oxy]ethoxy]ethanesulphonyl fluoride
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Record name PERFLUORO(4-METHYL-3,6-DIOXAOCT-7-ENE)SULFONYL FLUORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
Reactant of Route 2
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
Reactant of Route 3
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
Reactant of Route 4
Reactant of Route 4
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
Customer
Q & A

Q1: How does PFSVE contribute to the performance of fuel cell membranes?

A: PFSVE is typically copolymerized with other monomers like vinylidene fluoride (VDF) to create membranes for PEMFCs [, , ]. These copolymers exhibit several desirable properties:

  • High Oxygen Permeability: The presence of the dioxaoctane ring in PFSVE enhances oxygen permeability, crucial for efficient fuel cell operation [].
  • Ionic Conductivity: The sulfonyl fluoride group in PFSVE can be readily hydrolyzed to a sulfonic acid group (-SO3H), which provides the membrane with proton conductivity [, ].
  • Tunable Properties: By adjusting the ratio of PFSVE to other monomers, researchers can fine-tune the membrane's properties, such as ion exchange capacity, water uptake, and mechanical strength [].

Q2: What are the advantages of using PFSVE-based membranes over conventional Nafion membranes in fuel cells?

A2: Research indicates that PFSVE-based membranes offer distinct advantages over Nafion, a widely used perfluorinated sulfonic acid membrane:

  • Enhanced Oxygen Transport: PFSVE-based membranes demonstrate significantly higher oxygen permeability compared to Nafion, particularly at high current densities. This results in reduced voltage losses and improved fuel cell performance [].
  • Improved Durability: Studies show that PFSVE-based membranes exhibit enhanced durability compared to Nafion. In fuel cell testing, they display significantly lower voltage decay rates, indicating a longer operational lifespan [].

Q3: How does the structure of PFSVE influence its compatibility with other materials in fuel cell membranes?

A3: PFSVE's structure allows for versatile interactions within the polymer matrix:

  • Compatibility with Hydrophobic Components: The perfluorinated nature of PFSVE ensures good compatibility with hydrophobic polymers like VDF, leading to homogenous membrane formation [].
  • Crosslinking Capability: The incorporation of PFSVE with crosslinkable monomers like vinyltriethoxysilane (VTEOS) enables the formation of robust, interconnected networks within the membrane []. This enhances mechanical stability and improves the interface between different components, such as inorganic fillers and the polymer matrix.

Q4: Are there any known challenges or limitations associated with the use of PFSVE in fuel cell membranes?

A4: While PFSVE shows promise in fuel cell applications, some challenges remain:

  • Optimization of Synthesis: Controlling the microstructure and molecular weight of PFSVE-containing copolymers remains crucial for achieving desired membrane properties. Research continues to explore efficient polymerization techniques and optimization strategies [].

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